N-[4-(benzyloxy)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the sulfonyl group: The benzyloxy compound is then reacted with chlorosulfonic acid to introduce the sulfonyl group.
Formation of the morpholine ring: The sulfonylated compound is then reacted with morpholine to form the morpholin-4-ylsulfonyl group.
Coupling with 4-methylbenzoyl chloride: Finally, the compound is coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]benzamide
- N-[4-(benzyloxy)phenyl]-4-methoxybenzamide
- N-[4-(benzyloxy)phenyl]-4-[(benzylsulfanyl)methyl]benzamide
Uniqueness
N-[4-(benzyloxy)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of the morpholin-4-ylsulfonyl group, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H26N2O5S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C25H26N2O5S/c1-19-7-8-21(17-24(19)33(29,30)27-13-15-31-16-14-27)25(28)26-22-9-11-23(12-10-22)32-18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,26,28) |
InChI Key |
BOWQCOLMKVOEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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